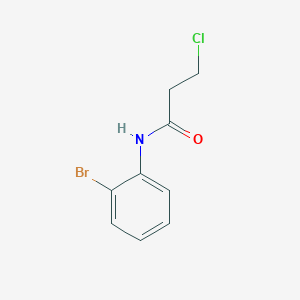![molecular formula C24H22ClN3O2S2 B2953996 2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide CAS No. 1795412-53-1](/img/structure/B2953996.png)
2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-2-yl ring, a chlorobenzyl group, and a mesitylacetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-d]pyrimidin-2-yl ring, which is a heterocyclic ring containing sulfur and nitrogen atoms. The chlorobenzyl and mesitylacetamide groups are attached to this ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thio group might be involved in redox reactions, while the amide group could participate in hydrolysis or condensation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has explored the synthesis and evaluation of thieno[3,2-d]pyrimidin-4-ones and their derivatives, focusing on their potential in central nervous system depressant activity. For instance, derivatives synthesized from 2-amino-3-carboxanilido-4,5,6,7-tetrahydrobenzo(b)thiophenes have shown marked sedative action, indicating their relevance in developing treatments targeting CNS disorders (Manjunath et al., 1997).
Anticancer Potential
The compound's structure is conducive to anticancer research, with studies synthesizing classical and nonclassical analogues as potential thymidylate synthase inhibitors. These compounds, designed as antitumor agents, indicate the chemical scaffold's potential in developing new therapeutic agents against cancer (Gangjee et al., 2004).
Antimicrobial Applications
Derivatives of thieno[3,2-d]pyrimidin have also been synthesized with an aim towards antimicrobial activity. For example, a series of new pyrimidinone and oxazinone derivatives fused with thiophene rings have been evaluated for their antimicrobial properties, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Anticonvulsant Research
Exploring the anticonvulsant potential, studies have synthesized S-acetamide derivatives of thieno[2,3-d]pyrimidine, evaluating them as possible anticonvulsant agents. This research highlights the compound's potential in contributing to the development of new treatments for epilepsy and related disorders (Severina et al., 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Mode of Action
It is known that the introduction of a thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .
Biochemical Pathways
It is known that pyrimidines and their annulated derivatives, which this compound is a part of, exhibit significant biological activity and are versatile objects for chemical modification .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
It is known that similar compounds possess diverse biological activities, suggesting a wide range of potential molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-14-10-15(2)21(16(3)11-14)27-20(29)13-32-24-26-19-8-9-31-22(19)23(30)28(24)12-17-6-4-5-7-18(17)25/h4-11H,12-13H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYXVBMEHNIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2953915.png)



![3-[(Oxan-2-ylmethoxy)methyl]aniline](/img/structure/B2953920.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-carboxamide](/img/structure/B2953921.png)
![N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-3-[(4-FLUOROPHENYL)SULFANYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2953923.png)
![2,6-Dichloro-N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2953925.png)
![2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetic acid](/img/structure/B2953926.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2953927.png)
![N1-allyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2953928.png)



